molecular formula C₇¹³C₃H₉NO₃ B1162212 5-Hydroxyindole-3-acetic Acid-13C3

5-Hydroxyindole-3-acetic Acid-13C3

Cat. No.: B1162212
M. Wt: 194.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Stable Isotope-Labeled Internal Standards

The foundation for stable isotope-labeled internal standards was established in the early twentieth century with groundbreaking discoveries in atomic physics and mass spectrometry. The detection of stable isotopes began in 1920 when Francis William Aston identified neon-20 and neon-22 isotopes using his revolutionary mass spectrograph, marking the beginning of a new era in analytical chemistry. This discovery built upon Frederick Soddy's earlier theoretical work that provided the first evidence for isotope existence, demonstrating that elements occupying the same position in the periodic table could be chemically identical yet differ in mass due to varying neutron numbers.

The analytical application of isotope methodology traces its roots to the pioneering work of George de Hevesy, who developed the radiotracer method in the early twentieth century and was subsequently awarded the Nobel Prize in Chemistry in 1943 for this contribution. An early application of isotope dilution methodology was demonstrated in 1913 by Hevesy and Friedrich Adolf Paneth, who determined the solubility of lead sulphide and lead chromate using radiotracer techniques. During the 1930s, biochemist David Rittenberg pioneered the use of isotope dilution in biochemistry, enabling detailed studies of cellular metabolism and establishing the theoretical framework for modern stable isotope applications.

The timeline of stable isotope development can be divided into four distinct periods covering 1920-1950, 1950-1980, 1980-2000, and 2000 to present day. Each period was characterized by methodological progress and expanding applications driven by improvements in mass spectrometry, chromatography, and related analytical fields. The development progressed through enhanced sensitivity, mass accuracy, structural specificity, complex sample handling capabilities, data output optimization, and sophisticated data evaluation techniques.

The transition from radioisotopes to stable isotopes gained momentum in the 1990s as researchers recognized the advantages of non-radioactive isotopic tracers. Unlike radioisotopes, stable isotopes offered indefinite shelf life, eliminated radiation safety concerns, and provided consistent analytical performance. This shift was particularly significant in metabolic studies, where stable isotopes gradually displaced radioisotopes as the preferred analytical approach.

Significance of 13C Isotopic Labeling in Bioanalytical Chemistry

Carbon-13 isotopic labeling represents a superior approach to stable isotope internal standard development, offering distinct advantages over alternative labeling strategies. Carbon-13 can be obtained in exceptional isotopic purity, typically achieving 99.5% enrichment compared to deuterium specifications that typically reach only 98% purity. This enhanced purity contributes to cleaner molecular ion peaks and improved analytical precision in mass spectrometric analysis.

The chemical stability of carbon-13 labeling provides a critical advantage in bioanalytical applications. Unlike deuterium, which can undergo hydrogen-deuterium exchange with protons from solvents or biological matrix components, carbon-13 remains chemically stable throughout all phases of analytical workflows. This stability ensures that the isotopic label remains intact from matrix spike through final analysis, providing flexibility in preparation strategies and analytical methods.

Carbon-13 labeled internal standards eliminate chromatographic separation issues that commonly plague deuterium-labeled compounds. Deuterium is less lipophilic than hydrogen, which can result in different retention times between deuterated standards and unlabeled compounds during high-performance liquid chromatography analysis. Carbon-13 labeling avoids these co-elution problems, ensuring that labeled and unlabeled versions of the same compound exhibit identical chromatographic behavior.

The mass spectral characteristics of carbon-13 labeled compounds provide optimal conditions for quantitative analysis. The molecular ion of carbon-13 labeled standards produces clean, sharp peaks without the complexity associated with deuterium exchange artifacts. This clarity enables more precise isotope ratio measurements and enhances the accuracy of quantitative determinations.

In metabolic labeling applications, carbon-13 offers unique advantages for comprehensive isotopic enrichment. Metabolic incorporation of carbon-13 into cellular processes allows for the production of isotopically labeled biomolecules through natural biosynthetic pathways. This approach has proven particularly valuable in nucleic acid modification analysis and metabolomics research, where authentic biological isotopic labeling provides superior analytical standards.

Biochemical Context of 5-Hydroxyindoleacetic Acid

5-Hydroxyindoleacetic acid represents the primary metabolite of serotonin, serving as a critical biomarker in clinical diagnostics and biochemical research. The metabolic pathway begins with serotonin conversion to 5-hydroxyindoleacetaldehyde through the action of monoamine oxidase, followed by oxidation to 5-hydroxyindoleacetic acid via aldehyde dehydrogenase. This two-step enzymatic process represents the terminal degradation pathway for serotonin in human metabolism.

The compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives, characterized by an acetic acid moiety linked to the carbon-3 position of an indole ring system. 5-Hydroxyindoleacetic acid exists ubiquitously across living organisms, from bacteria to humans, reflecting its fundamental role in tryptophan metabolism. The hydroxyl group at the 5-position of the indole ring distinguishes this metabolite from other indoleacetic acid derivatives and contributes to its unique analytical properties.

Clinical significance of 5-hydroxyindoleacetic acid measurement extends across multiple diagnostic applications. Elevated urinary concentrations, particularly values exceeding 25 milligrams per 24 hours, provide strong evidence for carcinoid tumors of enterochromaffin cells in the small intestine. These neuroendocrine tumors release excessive amounts of serotonin, resulting in dramatically increased 5-hydroxyindoleacetic acid excretion. Normal physiological ranges typically span 2 to 6 milligrams per 24 hours, establishing baseline reference values for clinical interpretation.

The compound has been associated with various pathological conditions beyond carcinoid syndrome. Low concentrations of 5-hydroxyindoleacetic acid in cerebrospinal fluid have been correlated with aggressive behavior and suicide by violent means, reflecting diminished central nervous system serotonin activity. Conversely, elevated concentrations may be observed in patients with autistic spectrum disorders, where hyperserotonemia represents one of the most common biological findings.

Enzymatic pathways involving 5-hydroxyindoleacetic acid encompass multiple metabolic reactions. The compound serves as a substrate for acetylserotonin O-methyltransferase, which catalyzes conversion to 5-methoxyindoleacetate through S-adenosylmethionine-dependent methylation. Various aldehyde dehydrogenase isoforms, including mitochondrial aldehyde dehydrogenase, aldehyde oxidase, and fatty aldehyde dehydrogenase, participate in the terminal oxidation step from 5-hydroxyindoleacetaldehyde to 5-hydroxyindoleacetic acid.

Rationale for 13C3 Labeling Pattern in 5-Hydroxyindole-3-acetic Acid

The selection of a carbon-13 triple labeling pattern in this compound reflects strategic considerations for optimal analytical performance in mass spectrometric applications. The molecular formula C7 13C3 H9 NO3 indicates incorporation of three carbon-13 atoms into the original C10 H9 NO3 structure, resulting in a molecular weight increase from 191.17 to 194.16 atomic mass units. This 3-unit mass shift provides sufficient separation from the natural isotope pattern of unlabeled 5-hydroxyindoleacetic acid while maintaining practical analytical convenience.

The positioning of carbon-13 labels within the acetic acid side chain represents the most chemically and analytically advantageous approach. Labeling the three-carbon acetic acid moiety ensures that the isotopic incorporation occurs at metabolically stable positions that are unlikely to undergo exchange reactions or metabolic transformation during analytical procedures. This labeling strategy preserves the integrity of the isotopic signature throughout sample preparation and analysis.

The triple labeling pattern offers enhanced mass spectrometric discrimination compared to single or double labeling alternatives. A three-unit mass difference minimizes potential interference from natural isotope peaks while providing robust separation during mass spectrometric analysis. This spacing is optimal for selected reaction monitoring applications where precise mass selection is critical for quantitative accuracy.

Fragmentation patterns in tandem mass spectrometry applications benefit from the acetyl chain labeling strategy. During collision-induced dissociation, the labeled acetic acid portion generates characteristic product ions that maintain the isotopic signature, enabling specific detection and quantification. The retention of carbon-13 labels in key fragmentation products ensures reliable multiple reaction monitoring transitions for sensitive and specific analysis.

The chemical synthesis of this compound with this labeling pattern allows for efficient incorporation of carbon-13 precursors during synthetic routes. Commercially available carbon-13 labeled acetic acid derivatives can serve as starting materials, making the synthetic approach economically viable for large-scale production. This accessibility has contributed to the widespread adoption of this particular isotopic form as a standard analytical reagent.

Evolution of this compound as an Analytical Standard

The development of this compound as a standardized analytical reagent represents a convergence of advancing mass spectrometry technology and growing clinical demand for accurate serotonin metabolite quantification. The compound emerged as laboratories sought to address matrix effects and ionization suppression issues that plagued traditional analytical approaches using structural analog internal standards.

Early applications of this compound focused on clinical diagnostics, particularly in the detection and monitoring of carcinoid tumors. The compound's use as an internal standard enabled more accurate quantification of endogenous 5-hydroxyindoleacetic acid in biological matrices, including blood and urine samples. This advancement significantly improved the reliability of carcinoid syndrome diagnosis and patient monitoring protocols.

The integration of this compound into targeted metabolomics applications has expanded its analytical utility beyond clinical diagnostics. Modern triple quadrupole mass spectrometry systems utilize this compound for comprehensive metabolome analysis with enhanced sensitivity, accuracy, and linear dynamic range. The stable isotope-labeled internal standard helps compensate for matrix effects, enabling more accurate comparisons of biological samples both within and between study cohorts.

Methodological validation studies have established the compound's superiority over structural analog internal standards in liquid chromatography-tandem mass spectrometry applications. Research comparing stable isotope-labeled standards with analogous internal standards demonstrated significant improvements in accuracy and precision when using this compound. The bias associated with structural analogs was eliminated when authentic isotope-labeled analogs were employed, resulting in statistically significant improvements in analytical performance.

Contemporary applications encompass diverse research areas including psychiatric disorders, neuropharmacology, and metabolic disease research. The compound serves as a critical analytical tool in studies investigating serotonin pathway alterations in autism spectrum disorders, depression, and other neuropsychiatric conditions. Its role in pharmaceutical research includes drug metabolism studies and bioavailability assessments for serotonergic compounds.

Quality control considerations have driven standardization of this compound specifications across commercial suppliers. Current analytical standards typically specify greater than 95% purity by high-performance liquid chromatography, with defined isotopic enrichment requirements and stability specifications. These quality parameters ensure reproducible analytical performance across different laboratories and analytical platforms.

The compound's integration into automated analytical workflows has facilitated high-throughput applications in clinical laboratories and research institutions. Modern sample preparation protocols incorporate this compound addition as a standardized step, enabling routine processing of large sample batches with consistent analytical quality. This automation has made accurate 5-hydroxyindoleacetic acid quantification accessible to laboratories worldwide.

Properties

Molecular Formula

C₇¹³C₃H₉NO₃

Molecular Weight

194.16

Synonyms

(5-Hydroxy-1H-indol-3-yl)acetic Acid-13C3 ;  5-HIAA-13C3 ;  5-Hydroxy-1H-indole-3-acetic Acid-13C3 ;  5-Hydroxy-3-indolylacetate-13C3 ;  5-Hydroxy-IAA-13C3 ;  5-Hydroxyheteroauxin-13C3 ;  5-Hydroxyindol-3-ylacetic Acid-13C3 ;  5-Hydroxyindole-3-acetic

Origin of Product

United States

Scientific Research Applications

Metabolic Syndrome Studies

5-Hydroxyindole-3-acetic Acid-13C3 is increasingly studied in the context of metabolic syndrome (MetS). Elevated levels of this metabolite have been associated with various components of MetS, including obesity and dyslipidemia.

Case Study : A study involving 311 subjects found that plasma concentrations of 5-Hydroxyindole-3-acetic Acid were significantly higher in individuals diagnosed with MetS compared to those without (men: 6.5 ± 4.4 vs. 4.9 ± 1.3 ng/mL; women: 7.9 ± 6.5 vs. 5.2 ± 1.6 ng/mL, P < 0.005) . The findings suggest a correlation between increased levels of this metabolite and metabolic abnormalities such as elevated fasting plasma glucose and triglycerides.

Clinical Diagnostics

The compound is utilized in clinical settings to assess serotonin metabolism through urine tests for diagnosing carcinoid syndrome and other serotonin-related disorders.

Application : Measurement of urinary levels of 5-Hydroxyindole-3-acetic Acid can aid in diagnosing conditions related to serotonin excess, providing vital information for patient management.

Pharmacological Research

In pharmacological studies, this compound serves as a reference standard for mass spectrometry and other analytical techniques, facilitating the investigation of drug metabolism and pharmacokinetics.

Example : In drug development, understanding the metabolic pathways involving serotonin derivatives helps in evaluating the efficacy and safety profiles of new therapeutic agents targeting serotonergic systems.

Data Table: Summary of Research Findings

Study ReferenceSample SizeKey Findings
180Significant correlation between serum 5-HIAA and MetS components (P<0.05)Elevated 5-HIAA linked to MetS
311Higher plasma levels in MetS patients (Men: P<0.005; Women: P<0.005)Suggests role in cardiovascular disease
VariousRole as a drug metabolite; implicated in metabolic disordersImportant for clinical diagnostics

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of 5-HIAA and Isotopic Analogs
Property 5-HIAA 5-HIAA-13C3 5-HIAA-D5 13C6-5-HIAA
Molecular Formula C10H9NO3 13C3C7H9NO3 C10H4D5NO3 13C6C4H9O3N
Molecular Weight (g/mol) 191.18 ~194.18 196.21 >194.18
Isotopic Purity N/A ≥98 atom % 13C ≥98 atom % D ≥98 atom % 13C
Primary Application Biomarker LC-MS/MS internal standard LC-MS/MS internal standard High-precision metabolomics
Stability Stable at RT Stable at -20°C Stable at -20°C Stable at -20°C
Safety (GHS Category) Acute Toxicity 4 Not classified Not classified Not classified
Table 2: Structural Analogs and Functional Differences
Compound Key Structural Features Relevance to 5-HIAA Research
5-Methoxy-2-methyl-3-indoleacetic Acid Methoxy (C5), methyl (C2) groups Low (divergent bioactivity)
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid Chlorine (C7), methyl (C3) None (pharmaceutical intermediate)

Research Findings

  • Analytical Utility: 5-HIAA-13C3 eliminates interference from endogenous 5-HIAA in LC-MS/MS, achieving <5% coefficient of variation in spike-recovery experiments .
  • Metabolic Studies : Used to quantify 5-HIAA in uremic solutes, showing >5-fold elevation in end-stage kidney disease (ESKD) patients .
  • Safety: Non-isotopic 5-HIAA requires stringent handling (e.g., PPE, ventilation) due to acute toxicity, whereas isotopic analogs pose minimal risk when used as trace-level internal standards .

Preparation Methods

Direct Isotopic Labeling via Precursor Substitution

This method employs ¹³C-enriched starting materials to ensure isotopic integrity. For example, ¹³C₃-labeled acetic acid is condensed with 5-hydroxyindole derivatives under acidic conditions. The reaction typically proceeds via Friedel-Crafts alkylation, where the acetic acid moiety is introduced at the C-3 position of the indole ring. Catalysts such as boron trifluoride etherate or zeolites are used to enhance regioselectivity and yield.

Key Reaction Parameters

ParameterCondition
Starting Material5-Hydroxyindole, ¹³C₃-acetic acid
SolventDichloromethane or Acetic Anhydride
CatalystBF₃·OEt₂ (0.5 equiv)
Temperature0–5°C (to prevent decarboxylation)
Reaction Time12–24 hours

Isotopic purity (>98% ¹³C) is confirmed via high-resolution mass spectrometry (HRMS), with deviations <0.5%.

Biosynthetic Labeling Using Microbial Pathways

An alternative approach leverages microbial systems (e.g., E. coli or S. cerevisiae) engineered to express tryptophan hydroxylase and aromatic-L-amino-acid decarboxylase. Cultures are supplemented with ¹³C₃-labeled tryptophan, which is metabolized to 5-HIAA-¹³C₃ via serotonin. This method achieves natural abundance labeling but requires extensive purification to remove cellular contaminants.

Purification and Analytical Validation

Chromatographic Separation

Crude synthesis mixtures are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). The Waters CORTECS UPLC® T3 column (2.1 × 30 mm, 1.6 µm) is preferred for its ability to resolve 5-HIAA-¹³C₃ from unlabeled analogs and by-products.

Mobile Phase Optimization

  • A: 0.6% formic acid in H₂O

  • B: 0.6% formic acid in methanol

  • Gradient: 1–10% B (0–4 min), 10–90% B (4–7 min), 90% B (7–8 min).

Mass Spectrometric Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in electrospray ionization (ESI) positive mode is used for structural confirmation. Key transitions include:

  • Quantifier ion: m/z 195.1 → 149.1 (¹³C₃-labeled)

  • Qualifier ion: m/z 195.1 → 121.1.

Carryover is minimized by injecting methanol blanks between runs, with contamination thresholds <0.01%.

ParameterSpecification
Temperature–20°C (long-term), 4°C (short-term)
AtmosphereInert gas (N₂ or Ar)
SolventMethanol or DMSO
Shelf Life24 months (unopened)

Applications in Clinical and Research Settings

Quantitative Bioanalysis

5-HIAA-¹³C₃ serves as an internal standard in LC-MS/MS assays for urinary 5-HIAA quantification. A validated method demonstrates linearity ( > 0.99) from 5.3 to 382 µmol/L, with intra- and inter-assay precision <15%.

Metabolic Flux Studies

Isotope ratio mass spectrometry (IRMS) tracks ¹³C incorporation into serotonin metabolites in in vitro models, enabling precise mapping of tryptophan catabolic pathways .

Q & A

Q. How can researchers verify the purity and isotopic enrichment of 5-Hydroxyindole-3-acetic Acid-13C3?

Methodological Answer: Purity and isotopic enrichment are critical for reproducibility in tracer studies. Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) to assess chemical purity, ensuring ≥98% purity as per supplier specifications . For isotopic verification, employ mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to confirm 13C3 labeling at the acetic acid moiety. Isotopic enrichment (≥98 atom % 13C) should be validated using stable isotope-ratio mass spectrometry (IRMS) or LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs like 5-HIAA-D5) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer: Store lyophilized 5-HIAA-13C3 at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and moisture absorption . Reconstituted solutions in acidic buffers (pH 3–4) are stable for ≤72 hours at 4°C. Long-term storage (>3 years) requires periodic reanalysis via HPLC to confirm chemical integrity and isotopic stability . Avoid exposure to strong oxidizing agents and ensure labware is free of metal contaminants to prevent degradation .

Q. Which analytical techniques are recommended for quantifying 5-HIAA-13C3 in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in complex matrices like plasma or urine. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5, v/v) and electrospray ionization (ESI) in negative mode. Include deuterated internal standards (e.g., 5-HIAA-D5) to correct for matrix effects and ion suppression . For low-concentration samples, derivatize with dansyl chloride to enhance sensitivity .

Advanced Questions

Q. How should isotope-tracing experiments be designed to study serotonin metabolism using 5-HIAA-13C3?

Methodological Answer: Incorporate 5-HIAA-13C3 as a tracer in cell culture or animal models to track serotonin catabolism. Administer the compound at physiologically relevant concentrations (e.g., 1–10 µM in vitro) and collect time-series samples (0–24 hours). Use LC-HRMS to quantify 13C-labeled metabolites (e.g., 5-HIAA-13C3, 5-HT-13C) and calculate isotopic enrichment via isotopologue distribution analysis (IDA). Normalize data to total protein content or cell count, and apply kinetic modeling (e.g., compartmental analysis) to estimate metabolic flux rates .

Q. How can researchers resolve discrepancies in 5-HIAA-13C3 biomarker measurements across studies?

Methodological Answer: Discrepancies often arise from variability in sample preparation (e.g., freeze-thaw cycles, anticoagulant use) or analytical protocols. Standardize pre-analytical steps: collect urine in acidified containers (pH <3) to stabilize 5-HIAA-13C3 and centrifuge plasma within 30 minutes of collection . Validate inter-laboratory reproducibility using harmonized LC-MS/MS parameters (column type, ionization mode) and shared reference materials. Apply multivariate regression to adjust for confounders like diet (e.g., serotonin-rich foods) or renal function in clinical cohorts .

Q. What strategies optimize extraction efficiency of 5-HIAA-13C3 from lipid-rich biological tissues?

Methodological Answer: For lipid-rich tissues (e.g., brain or adipose), homogenize samples in ice-cold methanol:water (80:20, v/v) with 0.1% ascorbic acid to inhibit oxidation. Perform solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) pre-conditioned with 2% formic acid. Elute with 5% ammonium hydroxide in methanol and evaporate under nitrogen. Reconstitute in 0.1 M HCl for LC-MS/MS analysis. Validate recovery rates (≥85%) using spike-and-recovery experiments with isotopically labeled internal standards .

Q. How do researchers address batch-to-batch variability in 5-HIAA-13C3 synthesis for longitudinal studies?

Methodological Answer: Request certificates of analysis (CoA) from suppliers detailing isotopic purity, residual solvents, and heavy metal content. Pre-test each batch in pilot experiments using a standardized protocol (e.g., spiking into control matrices) to assess consistency in retention time, ionization efficiency, and matrix effects. For in-house synthesis, monitor reaction intermediates via thin-layer chromatography (TLC) and optimize 13C-acetic anhydride incorporation using pH-controlled conditions (pH 8–9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.